molecular formula C19H25OP B14510326 (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 63103-37-7

(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14510326
CAS No.: 63103-37-7
M. Wt: 300.4 g/mol
InChI Key: IIXVKZBXONMBPA-UHFFFAOYSA-N
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Description

(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a heptan-2-yl group, an oxo group, and two phenyl groups. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general reaction scheme is as follows:

    Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with the desired organic groups.

    Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent (e.g., heptan-2-ylmagnesium bromide) under anhydrous conditions to form the desired tertiary phosphine.

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The key factors in industrial production include:

    Reaction Scale-Up: Ensuring that the reaction conditions are optimized for large-scale production.

    Purification: Employing techniques such as distillation and recrystallization to obtain high-purity products.

    Safety and Environmental Considerations: Implementing measures to handle and dispose of hazardous materials safely.

Chemical Reactions Analysis

Types of Reactions

(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Hydroxyl-substituted phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.

    Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.

    Diallylphenylphosphine: A phosphine with two allyl groups and one phenyl group.

Uniqueness

(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the heptan-2-yl group and the oxo group, which confer distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.

Properties

CAS No.

63103-37-7

Molecular Formula

C19H25OP

Molecular Weight

300.4 g/mol

IUPAC Name

[heptan-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C19H25OP/c1-3-4-7-12-17(2)21(20,18-13-8-5-9-14-18)19-15-10-6-11-16-19/h5-6,8-11,13-17H,3-4,7,12H2,1-2H3

InChI Key

IIXVKZBXONMBPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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